4,5-Dimethoxybenzene-1,2-diamine
Overview
Description
4,5-Dimethoxybenzene-1,2-diamine is a chemical compound that has been studied for its potential use in various applications, including as a building block for the synthesis of other compounds and as a derivatizing agent in analytical chemistry. It is characterized by the presence of two methoxy groups attached to a benzene ring, which is further substituted with two amine groups at the 1 and 2 positions.
Synthesis Analysis
The synthesis of related dimethoxybenzene-diamine compounds has been reported in the literature. For instance, the hydrogenation of a mixture of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene under palladium catalysis in ethyl acetate allowed for the isolation of 3,6-dimethoxybenzene-1,2-diamine as a sole product . Although this does not directly pertain to 4,5-dimethoxybenzene-1,2-diamine, it provides insight into the methods that could potentially be adapted for its synthesis.
Molecular Structure Analysis
While the specific molecular structure analysis of 4,5-dimethoxybenzene-1,2-diamine is not provided, related compounds have been characterized using various analytical techniques. For example, Schiff base compounds derived from 3,4-dimethoxybenzaldehyde have been synthesized and characterized by elemental analysis, FT-IR, and 1H NMR spectroscopy, and their crystal structures have been determined by single-crystal X-ray diffraction . These methods are likely applicable to the structural analysis of 4,5-dimethoxybenzene-1,2-diamine.
Chemical Reactions Analysis
The reactivity of dimethoxybenzene derivatives in chemical reactions has been explored in several studies. For example, 1,4-difluoro-2,5-dimethoxybenzene has been used as a precursor for iterative double benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . This indicates that dimethoxybenzene derivatives can participate in complex cycloaddition reactions, which may also be relevant for 4,5-dimethoxybenzene-1,2-diamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-dimethoxybenzene-1,2-diamine can be inferred from related compounds. For instance, the synthesis and chromatography of 1,2-diamino-4,5-dimethoxybenzene dihydrochloride have been described, and its use in a liquid chromatographic fluorimetric assay of methylglyoxal suggests that it has suitable purity and stability for analytical applications . These properties are important for the practical use of 4,5-dimethoxybenzene-1,2-diamine in research and industry.
Scientific Research Applications
Synthesis of Derivatives and Intermediates : 4,5-Dimethoxybenzene-1,2-diamine is utilized in the synthesis of various chemical compounds. For instance, its hydrogenation in ethyl acetate under palladium catalysis leads to the isolation of 3,6-dimethoxybenzene-1,2-diamine, which is a building block for the preparation of imidazobenzo(hydro)quinones (Besset & Morin, 2009).
Use in Chromatographic Assays : This compound plays a role in the liquid chromatographic fluorimetric assay of methylglyoxal. Methods for producing 1,2-diamino-4,5-dimethoxybenzene dihydrochloride, the derivatising agent, and its application in chromatography are explored, demonstrating its utility in trace analysis of methylglyoxal (McLellan & Thornalley, 1992).
Application in Energy Storage : In the field of energy storage, particularly for lithium-ion batteries, derivatives of 4,5-dimethoxybenzene-1,2-diamine are explored as redox shuttle additives for overcharge protection. For example, a soluble dimethoxybenzene derivative has been synthesized and tested in Li–LiFePO4 batteries, demonstrating its potential in commercial rechargeable lithium batteries (Feng et al., 2007).
Development of Advanced Materials : This compound is used in the synthesis of advanced materials such as polyimides and catholytes for non-aqueous redox flow batteries. For instance, it is involved in the synthesis of novel unsymmetrical diamine monomers containing triaryl imidazole pendant groups, which are used to create polyimides with excellent solubility and thermal stability (Ghaemy & Alizadeh, 2009). Additionally, dimethoxybenzene derivatives are utilized as catholytes in non-aqueous redox flow batteries, enhancing their chemical stability and solubility (Zhang et al., 2017).
Fluorescence Derivatization in Chromatography : A derivative of 4,5-dimethoxybenzene-1,2-diamine, specifically 2,2′-dithiobis(1-amino-4,5-dimethoxybenzene), is synthesized as a sensitive fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, showcasing its utility in analytical chemistry (Hara et al., 1994).
Safety And Hazards
Future Directions
Given its ability to react with aldehydes to produce highly fluorescent benzimidazole derivatives, 4,5-Dimethoxybenzene-1,2-diamine has potential applications in the fields of medicinal chemistry, materials science, and biochemistry. Its use as a building block for the synthesis of various compounds and materials also suggests potential for further exploration.
Relevant Papers The relevant papers retrieved provide additional information about the properties and potential applications of 4,5-Dimethoxybenzene-1,2-diamine .
properties
IUPAC Name |
4,5-dimethoxybenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIUVOVOIJBJPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182156 | |
Record name | 1,2-Diamino-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxybenzene-1,2-diamine | |
CAS RN |
27841-33-4 | |
Record name | 1,2-Diamino-4,5-dimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diamino-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethoxybenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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